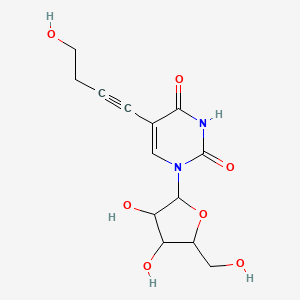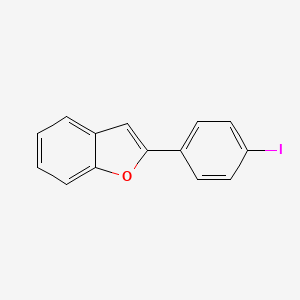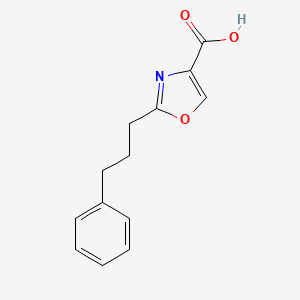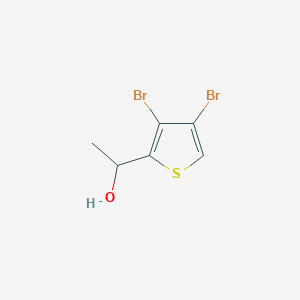![molecular formula C17H23NO2 B12078775 R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine: is a complex organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenethylamine and ethyl acetoacetate.
Formation of Piperidine Ring: The key step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using methods like the Mannich reaction or reductive amination.
Introduction of Functional Groups: The ethoxycarbonyl and methyl groups are introduced through esterification and alkylation reactions, respectively.
Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques like crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: It modulates signaling pathways by binding to receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a basic nitrogen-containing ring.
Phenethylamine: Shares the phenethyl group but lacks the piperidine ring.
Ethyl Acetoacetate: Contains the ethoxycarbonyl group but is structurally different.
Uniqueness
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine is unique due to its combination of functional groups and the presence of a piperidine ring, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl 4-methyl-1-(1-phenylethyl)-3,6-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,12,14,16H,4,10-11H2,1-3H3 |
Clave InChI |
GXDRAXWYUPRCJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=C(CCN1C(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


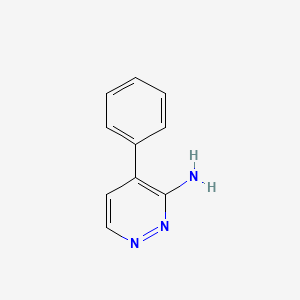
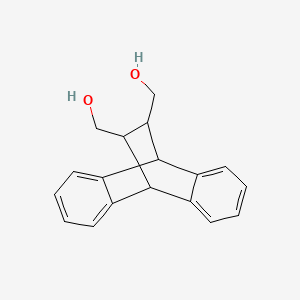



![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

